molecular formula C12H13Cl3N2 B1423082 (2-Chlorophenyl)(pyridin-3-yl)methanamine dihydrochloride CAS No. 1311314-32-5

(2-Chlorophenyl)(pyridin-3-yl)methanamine dihydrochloride

Cat. No. B1423082
M. Wt: 291.6 g/mol
InChI Key: ZVZXRVLRQLPZML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Chlorophenyl)(pyridin-3-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1311314-32-5 . It has a molecular weight of 291.61 and is typically available in powder form . The IUPAC name for this compound is (2-chlorophenyl) (3-pyridinyl)methanamine dihydrochloride .


Molecular Structure Analysis

The InChI code for “(2-Chlorophenyl)(pyridin-3-yl)methanamine dihydrochloride” is 1S/C12H11ClN2.2ClH/c13-11-6-2-1-5-10(11)12(14)9-4-3-7-15-8-9;;/h1-8,12H,14H2;2*1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“(2-Chlorophenyl)(pyridin-3-yl)methanamine dihydrochloride” is a powder that is stored at room temperature .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antithrombotic Drug Synthesis : S-(+)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate, also known as (S)-clopidogrel, is a potent antithrombotic and antiplatelet drug, highlighting the therapeutic importance of chlorophenyl and pyridinyl groups in cardiovascular drug design (A. Saeed et al., 2017).

Environmental Studies

  • Environmental Contamination and Toxicity : Chlorophenols, including 2-chlorophenol, exhibit moderate to considerable toxicity to aquatic life and may indicate environmental contamination sources and their remediation strategies (K. Krijgsheld & A. D. Gen, 1986).

Optoelectronic Materials

  • Optoelectronic Material Development : The integration of pyridine and quinazoline fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These compounds are investigated for their potential in organic light-emitting diodes (OLEDs) and as photosensitizers for dye-sensitized solar cells, demonstrating the role of pyridine derivatives in the advancement of electronic and photonic technologies (G. Lipunova et al., 2018).

Chemosensing Applications

  • Chemosensing : Pyridine derivatives are recognized for their applications as chemosensors due to their high affinity for various ions and neutral species. These properties are exploited for the development of selective and effective chemosensors in environmental, agricultural, and biological samples (Gasem Mohammad Abu-Taweel et al., 2022).

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety data sheet (MSDS) provides more detailed safety information .

properties

IUPAC Name

(2-chlorophenyl)-pyridin-3-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2.2ClH/c13-11-6-2-1-5-10(11)12(14)9-4-3-7-15-8-9;;/h1-8,12H,14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZXRVLRQLPZML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CN=CC=C2)N)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorophenyl)(pyridin-3-yl)methanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Chlorophenyl)(pyridin-3-yl)methanamine dihydrochloride
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(2-Chlorophenyl)(pyridin-3-yl)methanamine dihydrochloride
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(2-Chlorophenyl)(pyridin-3-yl)methanamine dihydrochloride
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(2-Chlorophenyl)(pyridin-3-yl)methanamine dihydrochloride
Reactant of Route 6
(2-Chlorophenyl)(pyridin-3-yl)methanamine dihydrochloride

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